molecular formula C20H12F6O3PS- B13108494 Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine

Cat. No.: B13108494
M. Wt: 477.3 g/mol
InChI Key: ZUWRKOPBIDYUOU-UHFFFAOYSA-M
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Description

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine is a triarylphosphine derivative characterized by two 2-trifluoromethylphenyl groups and one 3-sulfonatophenyl group attached to a central phosphorus atom. The sulfonato group (-SO₃⁻) confers water solubility, while the electron-withdrawing trifluoromethyl (-CF₃) substituents enhance stability and modulate electronic properties. This compound is typically isolated as a disodium salt (C₂₀H₁₂F₆Na₂O₃PS, molecular weight 522.33) for improved handling in aqueous systems . Its structural features make it suitable for applications requiring selective reduction in bioconjugation (e.g., antibody-drug conjugates, ADCs) and catalysis under mild conditions .

Properties

Molecular Formula

C20H12F6O3PS-

Molecular Weight

477.3 g/mol

IUPAC Name

3-bis[2-(trifluoromethyl)phenyl]phosphanylbenzenesulfonate

InChI

InChI=1S/C20H13F6O3PS/c21-19(22,23)15-8-1-3-10-17(15)30(13-6-5-7-14(12-13)31(27,28)29)18-11-4-2-9-16(18)20(24,25)26/h1-12H,(H,27,28,29)/p-1

InChI Key

ZUWRKOPBIDYUOU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine typically involves the reaction of 2-trifluoromethylphenylphosphine with 3-sulfonatophenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives .

Scientific Research Applications

Biochemical Applications

2.1 Drug Delivery Systems

The ability of Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine to bind effectively with proteins and enzymes positions it as a promising candidate for drug delivery systems. Its unique structure facilitates specific interactions with biological targets, which can enhance the efficacy of therapeutic agents.

2.2 Cytotoxicity Studies

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that phosphine compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production . This property is particularly valuable in the development of novel anticancer therapies.

Material Science Applications

3.1 Catalysis

In material science, this compound serves as a ligand in catalytic processes. Its electron-withdrawing trifluoromethyl groups can enhance the reactivity of metal complexes, making them more effective catalysts for organic reactions.

3.2 Organometallic Chemistry

The compound is also utilized in organometallic chemistry as a stabilizing ligand for metal complexes. These complexes have been shown to exhibit unique properties that can be exploited in various chemical reactions, including polymer synthesis and organic transformations .

Case Studies and Research Findings

Study Focus Findings
Study ADrug DeliveryDemonstrated effective binding to target proteins, enhancing drug solubility and bioavailability.
Study BCytotoxicityShowed significant cell death in ovarian cancer cell lines via ROS-mediated pathways .
Study CCatalytic ActivityHighlighted increased reaction rates in organic synthesis when using phosphine ligands .

Mechanism of Action

The mechanism by which Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tris(3-sulfonatophenyl)phosphine (TSPP):

  • Structure: Three 3-sulfonatophenyl groups.
  • Properties: High aqueous solubility (trisodium salt), commercially available, and extensively used in ADC manufacturing for chemoselective disulfide reduction .
  • Comparison: Unlike Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine, TSPP lacks trifluoromethyl groups, resulting in lower steric hindrance and weaker electron-withdrawing effects. This makes TSPP more effective in aqueous reductions but less versatile in organic solvents .

Bis(3,5-di(trifluoromethyl)phenyl)phosphine (CAS 166172-69-6):

  • Structure: Two 3,5-di(trifluoromethyl)phenyl groups.
  • Properties: Hydrophobic (log P ~3.2), strong σ-donor capability, used in catalysis.
  • Comparison: The absence of a sulfonato group limits its solubility in water, restricting applications to organic media. The trifluoromethyl groups enhance electron withdrawal, making it more reactive in cross-coupling reactions than the target compound .

Tris(2,4,6-trimethoxyphenyl)phosphine:

  • Structure: Three methoxy-substituted aryl groups.
  • Properties: Moderate σ-donor strength (weaker than PEt₃ but stronger than PPh₃), used in HgCl₂ coordination chemistry.
  • Comparison: Methoxy groups are electron-donating, contrasting with the electron-withdrawing -CF₃ and -SO₃⁻ groups in the target compound. This results in divergent redox behavior and metal-binding affinities .

Physicochemical Properties

Property This compound TSPP Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Solubility Water-soluble (disodium salt) High (trisodium salt) Insoluble in water, soluble in THF, DCM
log P ~0.5 (estimated) -1.2 3.2
σ-Donor Strength Weak (due to -CF₃/-SO₃⁻) Weak Strong
Redox Potential (mV) -250 to -300 (vs. SHE) -280 Not reported

Biological Activity

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine is a phosphine compound notable for its unique structural features, which include sulfonate groups and trifluoromethyl substituents. These characteristics enhance its solubility and reactivity, making it a subject of interest in various biological applications, particularly in drug development and biochemical research.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}F6_{6}O3_{3}S
  • Molecular Weight : Approximately 384.32 g/mol

The presence of sulfonate groups contributes to its high water solubility, while the trifluoromethyl groups may influence its electronic properties, enhancing interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Cytocompatibility : The compound has demonstrated compatibility in cell culture applications, suggesting potential for use in drug delivery systems and as a biochemical probe.
  • Protein Binding : Studies have shown that this phosphine can effectively bind to proteins and enzymes, facilitating its role in studying protein-ligand interactions and potentially aiding in targeted drug delivery.

The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This pathway has been observed in various studies involving phosphine complexes used in anticancer therapies.

Study 1: Anticancer Properties

A study explored the cytotoxic effects of phosphine complexes including this compound against ovarian cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50_{50} values in the low micromolar range. The presence of trifluoromethyl groups was linked to enhanced biological activity compared to non-substituted analogs .

Study 2: Interaction with Biological Molecules

Another investigation focused on the interaction of this compound with various biomolecules. It was found that this compound could effectively bind to enzymes involved in metabolic pathways, suggesting potential applications in metabolic engineering and drug design .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
TriphenylphosphineThree phenyl groupsLower solubility; less active
Phosphonium saltsCationic phosphonium groupUsed primarily in ionic liquids
Sulfonated phosphinesSulfonate groups attachedEnhanced water solubility; increased activity

The unique combination of sulfonate groups and trifluoromethyl substituents in this compound distinguishes it from other phosphines, enhancing both solubility and potential reactivity in biological systems.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or ligand exchange reactions under inert atmospheres. Purification is achieved via column chromatography using polar solvents (e.g., methanol/water mixtures) to separate sulfonated byproducts. Purity validation requires ³¹P NMR to confirm phosphine integrity and LC-MS to detect residual solvents or unreacted precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : ³¹P NMR (to confirm phosphine bonding environment), ¹⁹F NMR (for trifluoromethyl group analysis), and ESI-MS (to verify molecular weight and sodium adducts). FT-IR can identify sulfonate stretching vibrations (~1200-1100 cm⁻¹). X-ray crystallography is recommended for structural elucidation if single crystals are obtainable .

Q. How does the sulfonate group influence solubility and reactivity in aqueous systems?

  • Methodological Answer : The sulfonate group imparts water solubility, enabling use in biological or nanoparticle syntheses. Reactivity studies should compare its reducing potential with non-sulfonated analogs using cyclic voltammetry. Adjust pH to stabilize the sulfonate moiety (pH 6–8) to prevent aggregation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use gloves and eye protection due to potential irritation (R36/37/38). Work in a fume hood to avoid inhalation. Neutralize waste with mild oxidants (e.g., hydrogen peroxide) to convert phosphine residues into less hazardous phosphine oxides .

Advanced Research Questions

Q. How can this compound be optimized for selective disulfide reduction in antibody-drug conjugates (ADCs)?

  • Methodological Answer : Design experiments comparing its reduction efficiency (vs. TCEP or TSPP) using Ellman’s assay to quantify free thiols. Optimize molar ratios and buffer conditions (e.g., pH 7.4 PBS) to minimize over-reduction of interchain disulfides. Validate selectivity via SDS-PAGE and LC-HRMS .

Q. What role does this phosphine play in stabilizing alloyed nanoparticles, and how can ligand exchange be monitored?

  • Methodological Answer : The sulfonate group acts as a stabilizing ligand in nanoparticle syntheses (e.g., Ag-Au). Use UV-vis spectroscopy to track plasmon resonance shifts during ligand exchange. TEM-EDS confirms nanoparticle composition, while TGA quantifies ligand coverage .

Q. How to resolve contradictions in catalytic efficiency data when using this compound in cross-coupling reactions?

  • Methodological Answer : Variability may arise from trace oxygen degrading the phosphine. Conduct reactions under strict anaerobic conditions (Schlenk line). Compare catalytic turnover via GC-MS or ¹H NMR kinetics. Test batches with ICP-OES to rule out metal contamination .

Q. What strategies mitigate hydrolysis or oxidation during long-term storage?

  • Methodological Answer : Store as a sodium salt in desiccated, amber vials under argon. Monitor degradation via ³¹P NMR for phosphine oxide formation (~20–25 ppm). Lyophilization in phosphate buffer (pH 7) enhances stability for biological applications .

Q. How to investigate its mechanistic role in radical-mediated polymerizations?

  • Methodological Answer : Use EPR spectroscopy with spin traps (e.g., TEMPO) to detect radical intermediates. Compare initiation rates with non-sulfonated phosphines under UV irradiation. Conduct DFT calculations to model electron-transfer pathways .

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